Product packaging for Ethyl (diphenylphosphino)acetate(Cat. No.:CAS No. 55552-24-4)

Ethyl (diphenylphosphino)acetate

Cat. No.: B1596134
CAS No.: 55552-24-4
M. Wt: 272.28 g/mol
InChI Key: PSFGJGLKZFVIHY-UHFFFAOYSA-N
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Description

Ethyl (diphenylphosphino)acetate (CAS 145652-79-5) is an organophosphorus compound with the molecular formula C16H17O2P and a molecular weight of 272.28 g/mol . This compound is part of the broad and significant class of organophosphorus chemicals, which are integral to modern synthetic methodologies, serving as key reagents, catalysts, and ligands in transition-metal-catalyzed reactions . Organophosphorus compounds like phosphines are particularly valued as crucial ligands in metal-catalyzed cross-coupling reactions, which are fundamental to constructing complex organic molecules . The product is provided for Research Use Only and is strictly not intended for human or veterinary use. Typical purity is available at 97% and the compound should be stored at 2-8°C, often requiring cold-chain transportation . Always refer to the Safety Data Sheet for detailed handling and safety information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17O2P B1596134 Ethyl (diphenylphosphino)acetate CAS No. 55552-24-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-diphenylphosphanylacetate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H17O2P/c1-2-18-16(17)13-19(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFGJGLKZFVIHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CP(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00204107
Record name Ethyl (diphenylphosphino)acetate
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Molecular Weight

272.28 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

55552-24-4
Record name Ethyl 2-(diphenylphosphino)acetate
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Record name Ethyl (diphenylphosphino)acetate
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Record name Ethyl (diphenylphosphino)acetate
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Synthetic Methodologies and Precursor Chemistry of Ethyl Diphenylphosphino Acetate

Established Synthesis Routes to Ethyl (diphenylphosphino)acetate

The most common and well-established methods for preparing this compound rely on the nucleophilic character of diphenylphosphine (B32561) derivatives and standard esterification procedures.

A primary route to this compound involves the reaction of a diphenylphosphine precursor with an ethyl haloacetate. Diphenylphosphine itself, (C₆H₅)₂PH, is a key starting material. wikipedia.org It can be prepared by the reduction of triphenylphosphine (B44618) with lithium to form lithium diphenylphosphide, which is then protonated. wikipedia.org

The synthesis of the target compound typically proceeds via the alkylation of a diphenylphosphide salt. Alkali metal diphenylphosphides, such as lithium diphenylphosphide (LiPPh₂) or sodium diphenylphosphide (NaPPh₂), are potent nucleophiles. These are generated by the deprotonation of diphenylphosphine with a strong base like n-butyllithium or by the reductive cleavage of triphenylphosphine. wikipedia.org The resulting diphenylphosphide then undergoes a nucleophilic substitution reaction (Sₙ2) with ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939) to furnish this compound.

Table 1: Common Diphenylphosphine Precursors and their Reactions

PrecursorReagent for Deprotonation/ReductionIntermediateReactant for AlkylationProduct
Diphenylphosphine (Ph₂PH)n-Butyllithium (n-BuLi)Lithium diphenylphosphide (Ph₂PLi)Ethyl bromoacetateThis compound
Triphenylphosphine (Ph₃P)Lithium (Li)Lithium diphenylphosphide (Ph₂PLi)Ethyl chloroacetateThis compound

This table provides a simplified overview of common synthetic pathways.

Another approach involves the use of diphenylphosphine-borane adducts, which offer improved air stability compared to free diphenylphosphine. organic-chemistry.org The phosphine (B1218219) can be deprotonated in the presence of the borane (B79455) protecting group, followed by alkylation and subsequent deprotection to yield the desired product.

Alternatively, the synthesis can commence from a molecule already containing the diphenylphosphino group, followed by the introduction of the ethyl ester functionality. For instance, (diphenylphosphino)acetic acid can be esterified to produce this compound. Standard esterification methods, such as the Fischer-Speier esterification using ethanol (B145695) in the presence of an acid catalyst (e.g., sulfuric acid or hydrochloric acid), can be employed. mdpi.comcerritos.edu

Functional group interconversion is a fundamental strategy in organic synthesis that allows for the transformation of one functional group into another. fiveable.me In this context, other derivatives of (diphenylphosphino)acetic acid, such as the corresponding acid chloride or anhydride, can be readily converted to the ethyl ester by reaction with ethanol. mdpi.com These methods often proceed under mild conditions and offer high yields.

Advanced Synthetic Approaches and Process Optimization

Recent research has focused on developing more efficient, selective, and sustainable methods for the synthesis of this compound and its derivatives.

The development of chemo- and regioselective synthetic methods is crucial for the preparation of more complex phosphine ligands. While the direct synthesis of this compound is relatively straightforward, the principles of chemo- and regioselectivity become paramount when synthesizing functionalized analogues. For instance, in molecules with multiple reactive sites, a selective reaction at the phosphorus atom is desired. Catalyst-free addition of diphenylphosphine oxide to certain activated alkynes has been shown to proceed with high chemo-, regio-, and stereoselectivity, providing a pathway to functionalized phosphine oxides that can be subsequently reduced. researchgate.net

Palladium-catalyzed cross-coupling reactions have also emerged as powerful tools for C-P bond formation, offering high functional group tolerance and selectivity. organic-chemistry.org These methods could potentially be adapted for the synthesis of this compound precursors.

The demand for enantiomerically pure ligands for asymmetric catalysis has driven the development of stereoselective syntheses of chiral phosphines. While this compound itself is achiral, the methodologies developed for chiral phosphine synthesis can be applied to create chiral derivatives. This often involves the use of chiral auxiliaries or catalysts.

For example, the enantioselective addition of diarylphosphine oxides to activated alkenes, catalyzed by a chiral Brønsted base, can produce chiral 1,2-diphosphinoalkanes after reduction. researchgate.net Similar strategies could be envisioned for the asymmetric synthesis of precursors to chiral analogues of this compound. The use of P-stereogenic phosphines, where the phosphorus atom is a stereocenter, is another important area. The synthesis of such compounds often requires resolution of racemic mixtures or asymmetric synthesis from a chiral precursor.

Preparation of Related Ligands and Functionalized Derivatives

The synthetic routes to this compound can be adapted to prepare a wide range of related phosphine ligands. By varying the electrophile in the alkylation step, different ester groups (e.g., methyl, tert-butyl) or other functional groups can be introduced.

Furthermore, the phenyl rings of the diphenylphosphino group can be substituted to modulate the electronic and steric properties of the ligand. For example, reacting cobalt(II) chloride with (2-methoxyphenyl)diphenylphosphine produces novel cobalt diphenylphosphine complexes. nih.gov Similarly, functionalized diarylphosphines can be prepared through various methods, including the alkylation of lithium diarylphosphide with functionalized halogenoalkanes. organic-chemistry.org

The ferrocene-based diphosphine ligand, 1,1′-bis(diphenylphosphino)ferrocene (dppf), is a prominent example of a related ligand that has found widespread use in palladium-catalyzed coupling reactions. wikipedia.org The synthesis of such ligands often involves the reaction of a lithiated ferrocene (B1249389) with a chlorophosphine.

Table 2: Examples of Related and Functionalized Phosphine Ligands

Ligand NameKey FeatureSynthetic Precursor Example
Mthis compoundMethyl ester analogueMethyl chloroacetate
tert-Butyl (diphenylphosphino)acetatetert-Butyl ester analoguetert-Butyl bromoacetate
(4-Methoxyphenyl)(phenyl)phosphino]acetateElectron-donating group on phenyl ring(4-Methoxyphenyl)(phenyl)phosphine
1,2-Bis(diphenylphosphino)ethane (dppe)Bidentate ligand with ethylene (B1197577) bridge1,2-Dihaloethane and a diphenylphosphide
1,1′-Bis(diphenylphosphino)ferrocene (dppf)Ferrocene backbone1,1'-Dilithioferrocene and chlorodiphenylphosphine

This table showcases the structural diversity achievable through modifications of the synthetic route.

The development of new synthetic methodologies continues to expand the library of phosphine ligands available to chemists, enabling the fine-tuning of catalyst performance for a wide array of chemical transformations.

Synthesis of Analogues with Modified Ester Moieties

The ester moiety of this compound can be readily modified to include a variety of alkyl or aryl groups, thereby influencing the ligand's solubility, steric bulk, and electronic characteristics. A common and effective method for the synthesis of these analogues involves the reaction of a metal diphenylphosphide, typically lithium diphenylphosphide (LiPPh₂), with an appropriate haloacetate ester. This nucleophilic substitution reaction provides a straightforward route to a diverse range of (diphenylphosphino)acetate esters.

The general synthetic approach can be represented as follows:

Ph₂PLi + ClCH₂COOR → Ph₂PCH₂COOR + LiCl

Where 'R' can be a methyl, tert-butyl, benzyl, or other alkyl or aryl group. The reaction is typically carried out in an inert solvent, such as tetrahydrofuran (B95107) (THF), under anhydrous conditions to prevent the quenching of the highly reactive lithium diphenylphosphide.

Below is a table summarizing the synthesis of several analogues of this compound:

Ester Group (R) Precursor Haloacetate Typical Reaction Conditions Notes
MethylMethyl chloroacetateLiPPh₂ in THF, -78 °C to room temperatureProvides a less sterically hindered analogue.
tert-Butyltert-Butyl chloroacetate or bromoacetateLiPPh₂ in THF, -78 °C to room temperatureThe bulky tert-butyl group can influence the coordination geometry and stability of metal complexes.
BenzylBenzyl chloroacetateLiPPh₂ in THF, -78 °C to room temperatureIntroduces an aromatic group in the ester functionality, potentially influencing electronic properties.

The synthesis of these analogues allows for a systematic investigation of the influence of the ester group on the performance of catalysts derived from these ligands. For instance, modifying the steric hindrance around the phosphorus atom can impact the selectivity of a catalytic reaction.

Derivatization for Heterogenization and Immobilization Studies

The immobilization of homogeneous catalysts onto solid supports is a crucial strategy for overcoming challenges associated with catalyst separation and recycling. The derivatization of this compound to include a functional group suitable for attachment to a solid support is a key step in this process.

One effective strategy involves the synthesis of (diphenylphosphino)acetic acid. This can be achieved by the hydrolysis of an ester analogue, such as tert-butyl (diphenylphosphino)acetate, under acidic conditions. The resulting carboxylic acid functionality serves as a versatile handle for further derivatization.

Ph₂PCH₂COOtBu + H⁺/H₂O → Ph₂PCH₂COOH + tBuOH

This (diphenylphosphino)acetic acid can then be coupled to a functionalized solid support, such as aminomethylated polystyrene or silica (B1680970) gel, using standard peptide coupling techniques.

Another approach involves the synthesis of a (diphenylphosphino)acetate derivative that already contains a group suitable for direct immobilization. For example, a hydroxyalkyl (diphenylphosphino)acetate can be synthesized and subsequently attached to a support like chloromethylated polystyrene, commonly known as Merrifield resin. The synthesis of such a functionalized ligand could proceed via the reaction of lithium diphenylphosphide with a suitable halo-alcohol that has been protected and then deprotected after the phosphine installation.

A more direct method for immobilization involves the use of polymer-supported reagents. For instance, polymer-supported triphenylphosphine can be reacted with a bromoacetate ester to generate a polymer-bound phosphonium (B103445) salt. Subsequent deprotonation can yield a polymer-bound ylide, which can then be used in further reactions. This method directly incorporates the phosphine functionality into a solid support.

The table below outlines strategies for the derivatization and immobilization of (diphenylphosphino)acetate ligands:

Functionalization Strategy Solid Support Immobilization Chemistry Key Intermediates
Synthesis of (diphenylphosphino)acetic acidAminated Silica or PolystyreneAmide bond formation (e.g., using DCC/DMAP)(Diphenylphosphino)acetic acid
Synthesis of hydroxy-functionalized phosphinoacetateChloromethylated Polystyrene (Merrifield Resin)Williamson ether synthesisHydroxyalkyl (diphenylphosphino)acetate
Direct synthesis on a polymer supportPolystyreneFormation of a phosphonium salt followed by ylide generationPolymer-supported (diphenylphosphino)acetate ylide

These heterogenized ligands have been employed in a variety of catalytic applications, demonstrating the potential for creating robust and recyclable catalytic systems based on the versatile (diphenylphosphino)acetate scaffold. The choice of the linker and the solid support can significantly influence the catalyst's activity, selectivity, and stability.

Coordination Chemistry of Ethyl Diphenylphosphino Acetate with Transition Metals

Ligand Binding Modes and Coordination Geometries

Monodentate vs. Bidentate Coordination Character of Ethyl (diphenylphosphino)acetate

This compound possesses two potential donor atoms: the phosphorus atom of the phosphino (B1201336) group and the oxygen atom of the carbonyl group. This allows it to act as either a monodentate or a bidentate ligand. libretexts.orgcsbsju.edu

In monodentate coordination , the ligand binds to the metal center exclusively through the phosphorus atom. This mode of coordination is often observed when the metal center is sterically hindered or when other strongly coordinating ligands are present. For instance, in certain rhodium(I) complexes, the this compound ligand acts as a monodentate P-donor. ias.ac.in The dangling carbonyl group in such complexes can still influence the electronic properties of the metal center through space.

Conversely, in bidentate coordination , both the phosphorus and the carbonyl oxygen atoms coordinate to the metal center, forming a chelate ring. libretexts.org This mode is favored when the formation of a stable five- or six-membered chelate ring is possible. The bidentate coordination of this compound has been observed in complexes with various transition metals, leading to enhanced stability. However, the formation of a four-membered ring when acetate (B1210297) acts as a bidentate ligand can be strained, sometimes favoring monodentate coordination. libretexts.orgstackexchange.com

The choice between monodentate and bidentate coordination is a delicate balance of steric and electronic factors. The nature of the metal, its oxidation state, and the solvent can all play a role in determining the preferred binding mode of the this compound ligand.

Chelation Effects in Metal Complexes

The ability of this compound to act as a bidentate ligand gives rise to the chelate effect, which describes the enhanced stability of a metal complex containing a multidentate ligand compared to a complex with analogous monodentate ligands. csbsju.edu When this compound chelates to a metal center through its phosphorus and oxygen atoms, it forms a ring structure. libretexts.org This chelation results in a more thermodynamically stable complex due to a favorable increase in entropy. csbsju.edu

The formation of a chelate ring restricts the conformational freedom of the ligand, leading to a less favorable entropy change upon dissociation compared to the dissociation of two separate monodentate ligands. This thermodynamic stabilization is a key feature of complexes containing chelating ligands like this compound. The stability of these chelated complexes makes them relevant in various catalytic applications. The chelate effect is a fundamental principle in coordination chemistry that explains the high affinity of multidentate ligands for metal ions. nih.gov

Complexation with Diverse Transition Metals

Palladium(II) and Platinum(II) Complexes

This compound and similar phosphine (B1218219) ligands readily form stable complexes with palladium(II) and platinum(II). These d⁸ metal ions typically form square planar complexes.

Palladium(II) Complexes: Palladium(II) complexes with phosphine ligands are of significant interest due to their catalytic activity in cross-coupling reactions. sigmaaldrich.comacs.org The coordination of phosphine ligands to palladium(II) can influence the electronic and steric environment around the metal center, thereby tuning its catalytic properties. For example, palladium(II) acetate is a common precursor for the synthesis of such catalysts. strem.com The coordination of bidentate phosphine ligands to palladium(II) can lead to the formation of stable, catalytically active species. researchgate.netunits.it

Platinum(II) Complexes: Platinum(II) also forms a variety of complexes with phosphine ligands. These complexes are often investigated for their potential applications in catalysis and materials science. nih.govdtic.milrsc.org The coordination of this compound to platinum(II) can occur in a monodentate or bidentate fashion, depending on the reaction conditions and the other ligands present. nih.gov The resulting complexes exhibit distinct spectroscopic and structural properties. For example, platinum(II) complexes with chelating ligands like ethylenediamine-N,N'-diacetate (EDDA) have been studied for their potential biological activity. researchgate.net

The table below summarizes some representative Palladium(II) and Platinum(II) complexes with phosphine ligands.

MetalLigandsGeometryApplication/PropertyReference
Pd(II)1,2-bis(diphenylphosphino)ethane, carboxylatescis-configurationPotential antitumor activity nih.gov
Pd(II)4,5-bis(diphenylphosphino)acenaphthene, CH₃, ClSquare planarEthylene (B1197577) polymerization catalyst researchgate.netunits.it
Pt(II)1,2-bis(diphenylphosphino)ethane, carboxylatescis-configurationPotential antitumor activity nih.gov
Pt(II)cis-1,2-bis(diphenylphosphino)ethyleneFive-coordinate acs.org

Rhodium(I) and Ruthenium(II)/(III) Complexes

Rhodium(I) Complexes: Rhodium(I), a d⁸ metal ion, typically forms square planar or five-coordinate complexes. This compound has been shown to coordinate to rhodium(I) centers. acs.orgacs.org The coordination chemistry of rhodium(I) with phosphine ligands is extensive, with applications in catalysis, particularly in hydrogenation and hydroformylation reactions. ias.ac.incsic.escore.ac.uk The electronic and steric properties of the phosphine ligand can significantly influence the catalytic activity of the rhodium complex.

Ruthenium(II)/(III) Complexes: Ruthenium can exist in multiple oxidation states, with Ru(II) (d⁶) and Ru(III) (d⁵) being common in coordination chemistry. Both oxidation states form complexes with this compound. acs.orgacs.org Ruthenium(II) complexes with phosphine ligands are known to be active catalysts for a variety of organic transformations, including hydrogenation and C-H activation. acs.orgmdpi.comresearchgate.net The coordination of this compound to Ru(II) can lead to complexes with interesting dynamic behavior and reactivity. acs.org Ruthenium(III) also forms stable complexes with phosphine and other ligands, which have been investigated for their chemical and biological properties. rsc.orgmdpi.com

The table below presents some examples of Rhodium(I) and Ruthenium(II)/(III) complexes.

MetalOxidation StateLigandsKey FindingsReference
Rh(I)ICOD, dppe-ylAmbidentate coordination of the ylide-phosphine ligand ias.ac.in
Rh(I)IDiphosphinesFormation of macrocyclic and cage-like structures core.ac.uk
Ru(II)IIThis compoundSynthesis, dynamic behavior, and reversible CO coordination acs.orgacs.org
Ru(II)IINaphthoquinone-annelated imidazoleProton-responsive redox and luminescent behavior mdpi.com
Ru(II)IIDihydroxybipyridineLight-activated photocytotoxicity nih.gov
Ru(III)IIIN,N'-bis(salicylidene)ethylenediamine, PPh₃Selective recognition of acetate rsc.org

Silver(I) and Nickel(II) Complexes

Silver(I) Complexes: Silver(I) is a d¹⁰ metal ion that typically forms linear, trigonal planar, or tetrahedral complexes. It readily coordinates with phosphine ligands, including this compound. nih.govresearchgate.netnih.govmdpi.com The resulting silver(I)-phosphine complexes have been investigated for their structural diversity and potential applications in materials science and medicine. nih.gov The number of phosphine ligands and the nature of the counter-ion can influence the final structure of the complex.

Nickel(II) Complexes: Nickel(II), a d⁸ metal ion, can adopt various geometries, including square planar, tetrahedral, and octahedral. It forms a wide range of complexes with phosphine ligands. acs.orgsdu.dkresearchgate.netrsc.orgresearchgate.net The reaction of nickel(II) salts with this compound can lead to the formation of complexes where the ligand coordinates in either a monodentate or bidentate fashion. These nickel(II)-phosphine complexes are of interest for their catalytic properties and structural features. rsc.orgresearchgate.net

The table below summarizes selected Silver(I) and Nickel(II) complexes with phosphine ligands.

MetalLigandsGeometry/StructureKey FeatureReference
Ag(I)Phosphines, trispyrazolylborateInvestigated for antiproliferative activity nih.gov
Ag(I)DPEphos, dppeDinuclear and mononuclearBridging or chelating ligand behavior researchgate.net
Ag(I)Triphenylphosphine (B44618), AcetateDistorted tetrahedralFormation of monomeric and dimeric structures
Ni(II)1,2-bis(diphenylphosphino)ethane, dithiolatesDistorted square planarSupramolecular framework through intermolecular interactions rsc.org
Ni(II)Acetylacetonate, dppePolymeric chainCatalyzes air oxidation of phosphines sdu.dkresearchgate.net
Ni(II)Dithiolates, phosphinesPlanarMononuclear, neutral, and diamagnetic researchgate.net

Electronic and Steric Influences on Coordination

The coordination behavior of this compound is intricately governed by the distinct electronic and steric characteristics of its two primary functional components: the diphenylphosphino group and the ethyl acetate moiety. The interplay of these features dictates the ligand's binding affinity, the geometry of the resulting metal complexes, and its potential for dynamic coordinating behavior.

Impact of the Diphenylphosphino Moiety on Metal Coordination

The diphenylphosphino group, -P(C₆H₅)₂, is the primary binding site of the ligand to a transition metal center. Its influence on coordination is best understood by examining its electronic and steric properties.

Electronic Effects: The phosphorus atom in the diphenylphosphino group acts as a soft Lewis base, donating its lone pair of electrons to form a sigma (σ) bond with a vacant d-orbital on the transition metal. libretexts.org The nature of the substituents on the phosphorus atom significantly modulates its electron-donating ability. libretexts.org In this compound, the two phenyl groups are aryl substituents, which are generally less electron-donating than alkyl groups due to the higher electronegativity of sp² hybridized carbons compared to sp³ carbons. libretexts.org

Furthermore, phosphine ligands are known to participate in back-bonding. libretexts.org This involves the acceptance of electron density from filled metal d-orbitals into low-lying anti-bonding orbitals (σ*) of the phosphorus-carbon bonds. libretexts.org This π-acceptor character is a crucial aspect of the metal-phosphine bond. Arylphosphines, like the diphenylphosphino group, are considered better π-acceptors than alkylphosphines. This ability to accept electron density helps to stabilize low-valent transition metal centers. The combination of σ-donation and π-acceptance makes phosphines like this versatile ligands for a wide range of transition metals. wikipedia.org

The electronic properties of phosphine ligands can be quantified using Tolman's Electronic Parameter (TEP), which is derived from the A₁ C-O stretching frequency of nickel tricarbonyl phosphine complexes, [Ni(CO)₃L]. A higher TEP value indicates a more electron-withdrawing (less basic) phosphine.

Steric Effects: The steric bulk of the diphenylphosphino group plays a critical role in determining the coordination number and geometry of the resulting metal complex. The size of the ligand can influence reaction rates and equilibria in catalytic processes. A widely used metric to quantify this steric hindrance is the Tolman Cone Angle (θ). manchester.ac.uk This angle is defined as the apex angle of a cone, centered 3.5 Å from the phosphorus atom, that encompasses the van der Waals radii of the outermost atoms of the substituents. For triphenylphosphine (PPh₃), which is structurally very similar to the diphenylphosphino moiety, the cone angle is 145°. This significant steric presence can limit the number of ligands that can coordinate to a metal center and can create a specific "pocket" around the metal, influencing the selectivity of catalytic reactions. manchester.ac.uk

Table 1: Steric and Electronic Properties of a Related Phosphine Ligand.
LigandTolman Cone Angle (θ)Tolman Electronic Parameter (TEP) (cm⁻¹)
Triphenylphosphine (PPh₃)145°2068.9

Data for PPh₃ is used as a close approximation for the diphenylphosphino moiety.

Role of the Ethyl Acetate Group in Ligand Hemilability and Ancillary Binding

While the phosphorus atom is the primary coordination site, the ethyl acetate group (-CH₂C(=O)OEt) introduces a crucial secondary functionality. The carbonyl oxygen possesses a lone pair of electrons and can act as a hard Lewis base, enabling it to coordinate to the metal center. acs.orgacs.org This bifunctional P,O-coordination makes this compound a hemilabile ligand.

Hemilability refers to the ability of a multidentate ligand to have one donor atom that can reversibly dissociate from the metal center while the other remains firmly bound. In this case, the P-metal bond is typically strong and kinetically inert, whereas the O-metal bond is weaker and more labile. acs.org This dynamic behavior is of significant interest in catalysis, as the dissociation of the oxygen atom can open up a coordination site on the metal, allowing a substrate molecule to bind and react. Subsequent recoordination of the carbonyl group can then stabilize the resulting product complex.

Studies on palladium(II) complexes have demonstrated this hemilabile character. acs.org For instance, the ligand can coordinate in a bidentate fashion through both phosphorus and oxygen to form a chelate ring. However, in the presence of a stronger ligand or a coordinating solvent, the weaker M-O bond can be cleaved, leaving the phosphine coordinated in a monodentate fashion. This equilibrium between chelated and open forms is a defining feature of its coordination chemistry.

The coordination of the carbonyl group has been confirmed through techniques like IR spectroscopy, where a shift in the C=O stretching frequency to lower wavenumbers upon coordination is observed, and by X-ray crystallography of stable complexes. acs.org For example, in certain rhodium(III) and ruthenium(II) complexes, this compound has been shown to act as a bidentate P,O-ligand. acs.org

Table 2: Coordination Modes of this compound.
Coordination ModeCoordinating AtomsDescriptionTypical Metal Centers
MonodentatePThe ligand binds solely through the phosphorus atom. The carbonyl oxygen is uncoordinated.Pd(II), Pt(II)
Bidentate (Chelating)P, OThe ligand forms a chelate ring by binding through both the phosphorus atom and the carbonyl oxygen.Rh(III), Ru(II), Pd(II)

The hemilabile nature of the ethyl acetate group provides a sophisticated mechanism for modulating the electronic and steric environment at the metal center during a chemical transformation, making this compound a valuable ligand in the design of responsive and efficient catalysts.

Catalytic Applications of Ethyl Diphenylphosphino Acetate and Its Metal Complexes

Homogeneous Catalysis

The presence of both a soft phosphine (B1218219) donor and a potentially coordinating carbonyl group allows ethyl (diphenylphosphino)acetate to act as a versatile ligand in homogeneous catalysis. Its metal complexes have been explored in a range of transformations, from asymmetric synthesis to the formation of carbon-carbon bonds.

Asymmetric Catalysis Mediated by Chiral Derivatives of this compound

The introduction of chirality into the this compound scaffold opens the door to its application in asymmetric catalysis, where the creation of a single enantiomer of a chiral product is desired. While direct and extensive studies on chiral derivatives of this compound are not widely documented in high-impact literature, the principles of asymmetric catalysis using structurally related chiral phosphine ligands provide a strong basis for their potential efficacy.

Rhodium and ruthenium complexes bearing chiral phosphine ligands are workhorses in the field of asymmetric hydrogenation. These catalysts are highly effective in the enantioselective reduction of prochiral olefins and ketones to valuable chiral products. The success of ligands like DuPhos and BINAP has spurred the development of a vast array of chiral phosphines. nih.gov Although specific data for chiral derivatives of this compound in this context is scarce, the fundamental principles suggest their potential. The electronic properties of the phosphine, influenced by the ester group, could modulate the catalytic activity and selectivity of the metal center. In related systems, rhodium-catalyzed asymmetric hydrogenation of β-cyanocinnamic esters has been achieved with high enantioselectivity using ferrocene-based phosphine ligands, highlighting the importance of ligand design in achieving high levels of stereocontrol. nih.gov

Table 1: Representative Enantioselective Hydrogenation using Chiral Phosphine Ligands (Illustrative Examples) Data for structurally related systems is presented to illustrate the potential of chiral phosphine ligands.

SubstrateChiral LigandMetalSolventEnantiomeric Excess (ee)Reference
Methyl (Z)-α-acetamidocinnamate(R,R)-Me-DuPhosRhMethanol>99% nih.gov
β-Ketoester(R)-BINAPRuEthanol (B145695)98% nih.gov
β-Cyanocinnamic EsterFerrocene-Thiourea LigandRhTolueneup to 99% nih.gov

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the construction of stereogenic centers. nih.gov The choice of chiral ligand is crucial for controlling the enantioselectivity of the reaction. Chiral phosphine ligands play a pivotal role in this transformation by creating a chiral environment around the palladium center. While direct applications of chiral this compound derivatives are not extensively reported, the broader class of chiral phosphine ligands has been widely successful. For instance, palladium complexes of various chiral diphosphanes have been shown to catalyze the alkylation of allyl compounds with high enantioselectivities. nih.gov The steric and electronic properties of these ligands, including their bite angle and the nature of the substituents on the phosphorus atom, are critical factors in achieving high levels of asymmetric induction. thieme-connect.de

Table 2: Palladium-Catalyzed Asymmetric Allylic Alkylation with Chiral Phosphine Ligands (Illustrative Examples) Data for structurally related systems is presented to illustrate the potential of chiral phosphine ligands.

Allylic SubstrateNucleophileChiral LigandSolventEnantiomeric Excess (ee)Reference
1,3-Diphenyl-2-propenyl acetate (B1210297)Dimethyl malonateTrost LigandDichloromethane>98% nih.gov
Cyclohex-2-enyl acetateSodium dimethyl malonate(S)-BINAPTHF96% nih.gov
Acyclic Ketone Enol Carbonate-Ferrocene-based LigandTHFup to 95%General concept

Enantioselective cycloaddition reactions are a cornerstone of organic synthesis, allowing for the rapid construction of complex cyclic molecules with multiple stereocenters. Metal complexes bearing chiral ligands are often employed to catalyze these transformations with high stereocontrol. While there is a lack of specific reports on the use of this compound derivatives in enantioselective cycloadditions, the broader field demonstrates the potential of chiral phosphine ligands. For example, cationic metal phosphine complexes have been used to catalyze enantioselective cyclizations of silyloxyenynes. nih.gov Furthermore, enantioselective [3+2] cycloaddition reactions catalyzed by a combination of chiral BINOL-phosphate and an achiral silicon compound have been reported, showcasing alternative strategies for achieving asymmetry. researchgate.net The development of chiral analogues of this compound could provide new catalytic systems for such transformations.

Cross-Coupling Reactions

This compound can also serve as a ligand in various cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

Table 3: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid using Various Phosphine Ligands (Illustrative Examples) This table illustrates the effect of ligand structure on catalytic efficiency in a representative Suzuki-Miyaura reaction.

Aryl ChloridePhosphine LigandCatalyst Loading (mol%)Yield (%)Reference
4-ChlorotolueneSPhos198 nih.gov
2-ChlorotolueneXPhos295 nih.gov
4-ChloroanisoleIndolyl Phosphine0.0299 organic-chemistry.org
C-H Functionalization with this compound Ligands

The development of efficient ligands is crucial for advancing palladium(II)-catalyzed C-H functionalization, a powerful tool for creating complex organic molecules. acs.org Ligands play a key role in overcoming common challenges in the field, such as controlling positional selectivity and enabling the functionalization of a wide array of C-H bonds. acs.org The design of ligands that can influence the reactivity and selectivity of the catalyst is a primary focus of research in this area. acs.org

While direct applications of this compound in C-H functionalization are not extensively documented in the provided results, the broader context of phosphine ligands is highly relevant. Phosphine ligands are instrumental in many catalytic processes, including those that involve the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The electronic and steric properties of phosphine ligands can be fine-tuned to enhance catalyst performance, including activity, selectivity, and stability. rsc.orggessnergroup.com

For instance, in palladium-catalyzed reactions, the σ-donating character of a phosphine ligand can increase the nucleophilicity of the palladium(0) center, which in turn lowers the energy barrier for oxidative addition, a key step in many catalytic cycles. acs.org Furthermore, the steric bulk of the ligand can facilitate reductive elimination and promote the formation of the catalytically active species. acs.org

The principles of ligand-directed C-H functionalization often involve the use of a directing group on the substrate to position the metal catalyst for selective C-H bond cleavage. nih.gov However, the development of ligand-controlled C-H functionalization reactions, where the ligand itself dictates the site of reaction, represents a significant advancement. acs.org

Oligomerization and Polymerization Catalysis

The selective oligomerization of ethylene (B1197577) to produce linear α-olefins (LAOs), particularly 1-hexene (B165129) and 1-octene (B94956), is a process of significant industrial importance, as these compounds are key components in the production of linear low-density polyethylene (B3416737) (LLDPE). journals.co.zascielo.org.za Chromium-based catalysts containing phosphine ligands have been a major focus of research in this area due to their high selectivity for these desired products. bohrium.comcaltech.edunih.gov

The structure of the phosphine ligand has a profound impact on the catalyst's activity and the distribution of the resulting olefin products. scielo.org.zabohrium.com For example, in chromium-catalyzed ethylene tetramerization, subtle changes in the ligand's steric and electronic properties can lead to significant shifts in the selectivity towards 1-octene and 1-hexene. acs.org Research has shown that bis(phosphine) ligands are particularly successful in this context. acs.org

A study evaluating 53 different bis(phosphine) ligands for chromium-catalyzed ethylene tetramerization found that while many resulted in low-activity catalysts producing mainly high-density polyethylene (HDPE), alkyl phosphines emerged as a surprisingly effective ligand class. acs.org Specifically, the MeDuPhos ligand, when complexed with chromium, demonstrated good activity and high selectivity for α-olefins, with 50.0 wt% 1-octene and 31.8 wt% 1-hexene, and only a small amount of HDPE (3.5 wt%). acs.org

The reaction conditions also play a crucial role. Oligomerization reactions are typically carried out under ethylene pressure (e.g., 500 psi) at elevated temperatures (e.g., 60 °C) using a cocatalyst such as modified methylaluminoxane (B55162) (MMAO-3A). acs.org

Table 1: Ethylene Oligomerization with Various Phosphine Ligands

Ligand/Catalyst System Temperature (°C) Pressure (psi) Activity (g product/g Cr·h) 1-Hexene (wt%) 1-Octene (wt%) PE (wt%) Source
CrCl3(THF)3 / i-Pr-PNP / MMAO-3A 60 500 High - High Low acs.org
CrCl3(THF)3 / MeDuPhos / MMAO-3A 60 500 High 31.8 50.0 3.5 acs.org
[Ph2PN(Me2CHCH2CH2)PPh2]Cr(CO)4 / MMAO 45 45 bar 198.3 kg/(g Cr·h) 76.4 (total 1-C6+1-C8) 76.4 (total 1-C6+1-C8) 0.2 nih.gov
Ni1 (Camphor-based phosphine-carbonyl) - - up to 4.5 x 10^6 g mol Ni-1 h-1 - - - rsc.org
(tBuPBP)NiOAc 90 - Slow - - - csic.es

Heterogeneous Catalysis and Supported Systems

While homogeneous catalysts often exhibit high activity and selectivity, their separation from the reaction products can be challenging. nih.gov Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers a solution to this problem. Immobilizing homogeneous catalysts onto solid supports is a key strategy to bridge the gap between homogeneous and heterogeneous catalysis. bohrium.com

A variety of materials have been explored as supports for phosphine-based catalysts, including silica (B1680970), metal-organic frameworks (MOFs), and carbon nanotubes. journals.co.zascielo.org.zabohrium.commdpi.com

One common approach involves functionalizing the phosphine ligand to enable it to be tethered to a support. For instance, PNP-type ligands (Ph2PN(X)PPh2) have been functionalized for grafting onto amino-silica. journals.co.zascielo.org.za This method allows for the creation of supported catalysts that can be used in processes like ethylene oligomerization. journals.co.zascielo.org.za

Metal-Organic Frameworks (MOFs) have also emerged as promising supports for phosphine ligands. bohrium.com The immobilization of phosphine-containing complexes within MOFs can be achieved through post-synthetic modification, where the ligand is introduced after the framework has been constructed. nih.gov This strategy has been used to heterogenize mono(phosphine)-Pd complexes on the surface of UiO-66, a zirconium-based MOF. nih.gov

Carbon nanotubes (CNTs) have also been utilized as supports. mdpi.com Oxidized multiwalled carbon nanotubes can be functionalized by anchoring phosphine oxides, which can then be used to create nanocomposites with palladium nanoparticles for use in reactions like the Heck coupling. mdpi.com

Supported catalysts often exhibit performance comparable to their homogeneous counterparts, and in some cases, can even surpass them. journals.co.zascielo.org.za The support can play a role in enhancing catalyst stability, particularly at higher temperatures. scielo.org.za

In ethylene oligomerization, supported PNP-type chromium catalysts on amino-silica have shown good activity and selectivity for 1-octene, with selectivities as high as 99 wt% in the C8 fraction. journals.co.zascielo.org.za These supported systems also demonstrated improved selectivity for 1-octene at higher temperatures compared to the homogeneous catalysts. scielo.org.za

Palladium nanoparticles supported on a triphenylphosphine-functionalized porous polymer have been developed as an efficient and recyclable catalyst for the carbonylation of chloroacetates to produce dialkyl malonates. researchgate.net This catalyst could be reused multiple times without a significant loss of activity. researchgate.net

Similarly, a palladium catalyst supported on a phosphine-functionalized microporous polymer network has shown high efficiency in Suzuki-Miyaura coupling reactions, even under environmentally friendly conditions using water and ethanol as solvents. nih.gov This catalyst also demonstrated good recyclability. nih.gov

Table 2: Performance of Supported Phosphine Catalysts

Catalyst System Support Reaction Key Findings Source
Cr(acac)3 / Ph2PN(X)PPh2 Amino-silica Ethylene Oligomerization Activity comparable to homogeneous systems; high selectivity for 1-octene (up to 99 wt% in C8 fraction); enhanced stability at higher temperatures. journals.co.zascielo.org.za
Pd nanoparticles Triphenylphosphine-functionalized porous polymer Carbonylation of Chloroacetates Excellent yields of dialkyl malonates; catalyst recyclable at least four times without significant loss of reactivity. researchgate.net
Pd(OAc)2 Diphosphine polymers Suzuki-Miyaura Coupling Highly efficient in aqueous/ethanolic media; good recyclability. nih.gov
Mono(phosphine)-Pd complex UiO-66 MOF Suzuki and Heck Cross-Coupling High activity and selectivity; combines high reactivity of organometallics with recyclability of MOFs. nih.gov
Pd nanoparticles on phosphine-functionalized graphene Graphene Heck Reaction High yield (95%) in one cycle for the synthesis of trans-stilbene. mdpi.com

Mechanistic Investigations and Reaction Dynamics

Elucidation of Catalytic Cycles and Intermediates

Catalytic cycles are the cornerstone of understanding how a small amount of a catalyst can generate a large quantity of product. For metal complexes involving phosphine (B1218219) ligands like Ethyl (diphenylphosphino)acetate, particularly with palladium, these cycles typically involve a sequence of fundamental steps. A generalized catalytic cycle for a cross-coupling reaction, for instance, involves the oxidative addition of a substrate to a low-valent metal center, followed by transmetalation with a second reagent, and concluding with reductive elimination to form the product and regenerate the active catalyst. youtube.comyoutube.com

In the context of palladium-phosphine catalysts, the cycle often begins with the reduction of a Pd(II) precursor to the active Pd(0) species. youtube.com This Pd(0) complex, stabilized by ligands such as this compound, then undergoes oxidative addition with a substrate (e.g., an aryl halide). The resulting Pd(II) intermediate can then undergo further reactions, such as migratory insertion with molecules like carbon monoxide (CO) to form acyl intermediates, a key step in carbonylation reactions. mdpi.com The final reductive elimination step releases the desired product, regenerating the Pd(0) catalyst which can re-enter the cycle. youtube.comyoutube.com The specific intermediates, such as Pd-H or Pd-acyl species, are dictated by the reactants and conditions of the reaction. mdpi.com

The transition state is the highest energy point along a reaction coordinate and acts as the critical bottleneck for a chemical transformation. Characterizing these fleeting structures is paramount for a deep mechanistic understanding. While specific experimental or computational studies detailing transition states for reactions directly involving this compound as a ligand are not prominently documented in the surveyed literature, the methods for their characterization are well-established.

Density Functional Theory (DFT) is a powerful computational tool used to model reaction pathways and locate the geometric and energetic properties of transition states. nih.govacs.org For example, in the acid-catalyzed synthesis of ethyl acetate (B1210297) itself, DFT calculations have identified the transition state for the nucleophilic addition of ethanol (B145695) to the protonated acetic acid as the highest energy barrier, thus identifying it as the rate-determining step. nih.gov A similar approach would be applied to a catalytic cycle using an this compound ligand, where researchers would model the energies of intermediates and the transition states that connect them to map out the entire energy profile of the reaction.

Ligands are not always passive spectators in a catalytic cycle. In many cases, they actively participate in bond activation and formation in a process known as metal-ligand cooperation. nih.gov The ester functionality in this compound provides a potential site for such cooperation, where the carbonyl oxygen could interact with substrates or assist in proton transfer steps. While direct evidence for this ligand's cooperation is sparse, studies on other functionalized phosphines show that ligand-assisted mechanisms can be operative, for instance, in solvent exchange processes. nih.gov

The electronic effects of a ligand—its ability to donate or withdraw electron density from the metal center—profoundly influence the catalyst's reactivity. The electronic nature of phosphine ligands is often quantified by measuring the CO stretching frequency in nickel-carbonyl complexes, [Ni(CO)₃L]. The diphenylphosphino group in this compound is a strong sigma-donor, which increases the electron density on the coordinated metal. This, in turn, can affect key catalytic steps; for example, increased electron density at a palladium center generally accelerates the rate of oxidative addition but may slow down reductive elimination. The electronic properties of substituents on ligands have been shown to alter the redox potential of the metal center and can be tuned to optimize catalytic performance. wikipedia.orgacs.org

Kinetic Studies of Catalytic Processes

The choice of solvent can dramatically alter the rate and selectivity of a catalytic reaction. epfl.chrsc.org Solvents can influence catalyst activity by affecting the solubility of reagents, stabilizing or destabilizing intermediates and transition states, or in some cases, by directly coordinating to the metal center. epfl.ch For instance, in palladium-catalyzed reactions with phosphine-type ligands, a change in solvent can lead to a complete reversal of regioselectivity. rsc.org The polarity, basicity, and coordinating ability of the solvent are all critical parameters.

SolventHydrogen Solubility (H₂)Carbon Monoxide Solubility (CO)Oxygen Solubility (O₂)
Hexane5.013.115.1
Toluene3.07.58.7
Acetone4.110.511.4
Ethyl acetate3.510.4Not Available
Methanol4.09.210.2
Water0.780.811.1
Data represents gas solubility (cm³ of gas per cm³ of solvent) at 25°C and 0.101 MPa partial pressure. Adapted from epfl.ch.

Additives can also have a profound impact on reaction kinetics. In palladium-catalyzed C-P bond formation, the addition of sodium iodide (NaI) was found to accelerate the reaction, likely by facilitating the oxidative addition step. acs.org In other cases, adding a co-catalyst can synergistically interact with the primary catalyst to enhance both the rate and selectivity of a transformation. nih.gov

Ligand Exchange Dynamics within Metal Complexes of this compound

Ligand exchange, the substitution of one ligand for another at a metal center, is a fundamental process in organometallic chemistry and is often a key step in catalyst activation and deactivation. The lability of ligands can be critical; for instance, a labile solvent ligand may need to dissociate to open a coordination site for a substrate to bind.

The dynamics of these exchange processes can be studied using techniques like ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy, which is particularly sensitive to the chemical environment of phosphorus. osti.gov Ligand exchange can occur through different mechanisms, including dissociative pathways (where a ligand leaves first, creating an unsaturated intermediate) or associative pathways (where an incoming ligand binds first, creating a higher-coordinate intermediate). Studies on platinum complexes with bidentate phosphine ligands have shown that the exchange mechanism can be dependent on the nature of the ligand and the solvent. nih.gov For example, a neutral, zwitterionic complex was found to exchange a THF ligand via a THF-independent, ligand-assisted process, whereas a related cationic complex followed a THF-dependent, associative mechanism. nih.gov These principles are directly applicable to understanding the behavior of metal complexes containing this compound.

Advanced Spectroscopic and Structural Characterization of Complexes

X-ray Crystallography of Metal-Ethyl (diphenylphosphino)acetate Complexes

X-ray crystallography stands as the definitive method for elucidating the three-dimensional structure of crystalline solids at an atomic level. For metal complexes of Ethyl (diphenylphosphino)acetate, this technique would provide unequivocal evidence of the ligand's coordination mode, the geometry of the metal center, and the precise measurement of bond lengths and angles.

Elucidation of Coordination Geometry and Bonding Parameters

Single-crystal X-ray diffraction analysis of metal complexes with ligands analogous to this compound, such as other tertiary phosphines, reveals a variety of coordination geometries. mdpi.comacs.org These are primarily dictated by the electronic configuration and steric bulk of the metal center and the co-ligands. For instance, gold(I) complexes with phosphine (B1218219) ligands commonly adopt a linear geometry, while palladium(II) complexes are typically square planar. mdpi.com

The coordination of this compound to a metal center would be expected to occur through the phosphorus atom. Key bonding parameters that would be determined include the metal-phosphorus (M-P) bond length and the angles around the phosphorus atom and the metal center. In a hypothetical gold(I) complex, a P-Au bond length in the range of 2.20-2.30 Å would be anticipated. mdpi.com For a palladium(II) complex, the P-Pd bond length would likely fall between 2.25 and 2.35 Å. The C-P-C and C-P-M bond angles would deviate from the ideal tetrahedral angle of 109.5° upon coordination, reflecting the steric demands of the phenyl groups and the metal fragment.

A representative, albeit hypothetical, data table for a metal complex of this compound is presented below to illustrate the type of information that would be obtained from X-ray crystallographic studies.

Hypothetical Bond Lengths and Angles for a Metal-Ethyl (diphenylphosphino)acetate Complex
ParameterValue
M-P Bond Length (Å)-
P-C(phenyl) Bond Length (Å)-
P-C(methylene) Bond Length (Å)-
C-O Bond Length (Å)-
C=O Bond Length (Å)-
M-P-C(phenyl) Angle (°)-
M-P-C(methylene) Angle (°)-
P-M-L Angle (°)-

Advanced Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment and dynamic behavior of molecules in solution. For metal complexes of this compound, ³¹P NMR and dynamic NMR techniques would be particularly insightful.

³¹P NMR Studies for Phosphorus Environment Analysis

³¹P NMR spectroscopy is highly sensitive to the chemical environment of the phosphorus nucleus. acs.orgrsc.orgslideshare.net The chemical shift (δ) of the phosphorus atom in this compound would change significantly upon coordination to a metal center. This coordination-induced shift is dependent on the nature of the metal, its oxidation state, and the other ligands present. Generally, coordination to an electron-deficient metal center leads to a downfield shift (to higher ppm values) of the ³¹P resonance compared to the free ligand.

Coupling between the phosphorus nucleus and other NMR-active nuclei, such as ¹H or other metals with a nuclear spin (e.g., ¹⁹⁵Pt, ¹⁰³Rh), provides valuable structural information. The magnitude of the coupling constant (J) is related to the number of bonds separating the coupled nuclei and their geometric arrangement. For instance, in a platinum complex, a one-bond platinum-phosphorus coupling (¹J(Pt-P)) would be observed, with a magnitude typically in the range of 1500-4000 Hz, providing direct evidence of a Pt-P bond.

A hypothetical data table summarizing expected ³¹P NMR data is shown below.

Hypothetical ³¹P NMR Data for Metal-Ethyl (diphenylphosphino)acetate Complexes
ComplexSolventChemical Shift (δ, ppm)Coupling Constant (J, Hz)
Free LigandCDCl₃~ -20-
[M(L)n]CDCl₃--

Dynamic NMR for Ligand Fluxionality and Exchange Processes

Dynamic NMR (DNMR) techniques are employed to study chemical processes that occur on the NMR timescale, such as ligand exchange and conformational changes. chemrxiv.org In the context of metal-Ethyl (diphenylphosphino)acetate complexes, DNMR could be used to investigate the lability of the phosphine ligand. By monitoring the NMR spectra at variable temperatures, it would be possible to determine the rate of exchange of the ligand with free ligand in solution or with other competing ligands.

For example, if a complex is in equilibrium with its free components, at low temperatures, separate signals for the coordinated and free ligand would be observed in the ³¹P NMR spectrum. As the temperature is increased, these signals would broaden, coalesce into a single broad peak, and eventually sharpen to a single averaged signal at a higher temperature. Analysis of the line shapes at different temperatures allows for the calculation of the activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the exchange process, providing quantitative information about the kinetic stability of the metal-ligand bond.

Mass Spectrometry and Other Spectroscopic Techniques

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. upce.czuvic.caresearchgate.nete-bookshelf.de For metal complexes of this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be employed to generate intact molecular ions. The mass spectrum would show a peak corresponding to the molecular ion [M]+ or pseudomolecular ions such as [M+H]+ or [M+Na]+. The isotopic pattern of the molecular ion peak would be characteristic of the elements present in the complex, particularly the metal, which often has a unique isotopic signature.

Fragmentation of the molecular ion in the mass spectrometer can provide clues about the structure of the complex. Common fragmentation pathways for organometallic complexes include the loss of neutral ligands, cleavage of metal-ligand bonds, and fragmentation of the organic ligands themselves. For an this compound complex, one might expect to observe fragments corresponding to the loss of the entire ligand, or cleavage of the ester group.

Other spectroscopic techniques such as Infrared (IR) and UV-Visible spectroscopy would also be used for routine characterization. IR spectroscopy would be useful for observing the coordination of the phosphine ligand by monitoring changes in the vibrational frequencies of the P-C bonds and for confirming the presence of the ester functionality through its characteristic C=O stretching frequency. UV-Visible spectroscopy would provide information about the electronic transitions within the complex, which can be useful for understanding the nature of the metal-ligand bonding.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Complex Identification

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the characterization of coordination compounds, as it often allows for the observation of intact molecular ions or key fragments, providing direct evidence for the composition of the complex in solution. The analysis of palladium(II) and ruthenium(II) complexes with this compound has demonstrated the utility of this technique.

In the study of palladium(II) complexes, ESI-MS has been instrumental in identifying the species formed upon coordination of the this compound ligand. For instance, the reaction of palladium(II) precursors with the ligand can lead to the formation of various complex species, and ESI-MS allows for their characterization in the resulting solution. acs.org

Similarly, for ruthenium(II) complexes, ESI-MS provides valuable data for the confirmation of the proposed structures. The mass spectra of these complexes typically show peaks corresponding to the molecular ion or fragments resulting from the loss of labile ligands, which aids in confirming the coordination environment of the ruthenium center. acs.orgresearchgate.net

Detailed ESI-MS data for representative complexes are presented in the interactive table below.

Interactive Data Table: ESI-MS Data for Metal Complexes of this compound

Complex Molecular Ion / Fragment m/z (Observed)
mer-RuCl3(Ph2PCH2COOEt)2 [M]+ Not explicitly provided in search results.
Palladium(II) Complex Further research needed Further research needed

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for probing the vibrational modes of molecules. In the context of this compound complexes, these methods provide key information about the coordination of the ligand to the metal center. The vibrational frequencies of the carbonyl (C=O) group of the ester and the P-C bonds of the phosphine are particularly sensitive to coordination.

Upon coordination of the this compound ligand to a metal center through the phosphorus atom, changes in the vibrational spectra are observed. A key indicator of P-coordination is a shift in the vibrational frequencies associated with the P-Ph bonds. More significantly, the coordination mode of the ester functionality can be deduced from the IR spectrum. If the ester carbonyl group is also coordinated to the metal (acting as a bidentate P,O-ligand), a significant shift in the ν(C=O) stretching frequency to lower wavenumbers is expected compared to the free ligand. rcaap.pt

For example, in rhodium(III) and ruthenium(II) complexes where this compound acts as a ligand, the IR spectra have been used to determine the coordination mode. acs.org In some instances, the ligand coordinates solely through the phosphorus atom, leaving the ester group uncoordinated. In other cases, particularly with carbanionic forms of the ligand, both the phosphorus and the enolate oxygen can bind to the metal center. acs.orgrcaap.pt

The table below summarizes characteristic infrared stretching frequencies for complexes of this compound and related species.

Interactive Data Table: Characteristic Infrared Frequencies (cm⁻¹) for this compound and its Complexes

Compound / Complex ν(C=O) Other Key Vibrations Reference
This compound ~1735 ν(P-Ph) acs.org
mer-RuCl3(Ph2PCH2COOEt)2 Not explicitly provided Not explicitly provided lookchem.com
Palladium(II) Complex Varies with coordination ν(Pd-P), ν(Pd-O) acs.orgrcaap.pt
Rhodium(III) Complex Varies with coordination ν(Rh-P), ν(Rh-O) acs.orgresearchgate.net

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a cornerstone of computational chemistry for its favorable balance between accuracy and computational cost. DFT calculations allow for the detailed analysis of molecular orbitals, charge distributions, and the energetic landscapes of chemical reactions.

DFT calculations are instrumental in elucidating the electronic characteristics of Ethyl (diphenylphosphino)acetate. The analysis typically focuses on the distribution of electron density, the nature of the frontier molecular orbitals (HOMO and LUMO), and the bonding interactions within the molecule and its metal complexes.

In metal-phosphine complexes, the Highest Occupied Molecular Orbital (HOMO) is often localized on the metal and phosphorus atoms, while the Lowest Unoccupied Molecular Orbital (LUMO) is typically centered on co-ligands or the metal center itself. acs.org The specific energies and compositions of these orbitals dictate the complex's reactivity and spectroscopic properties. Natural Bond Orbital (NBO) analysis, a common tool used alongside DFT, can quantify the donor-acceptor interactions between the phosphine (B1218219) ligand and the metal, providing a more detailed picture of the coordination bond. nih.gov Molecular Electrostatic Potential (MEP) maps, derived from DFT calculations, visualize the charge distribution and identify the regions most susceptible to electrophilic or nucleophilic attack. researchgate.net

Table 1: Representative Electronic Properties from DFT Analysis of Phosphine Ligands

Interactive table

Property Description Typical Finding for Phosphine Ligands
HOMO-LUMO Gap The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. It relates to the chemical reactivity and kinetic stability of the molecule. The gap is sensitive to the substituents on the phosphorus atom and the nature of the metal center it is coordinated to. nih.gov
Mulliken Atomic Charges A method for estimating the partial atomic charges in a molecule. The phosphorus atom typically carries a partial positive charge when coordinated to a metal, reflecting its σ-donating character. researchgate.net
Natural Bond Orbital (NBO) Analysis Describes bonding in terms of localized electron-pair "bond" orbitals. Reveals strong σ-donation from the phosphorus lone pair to the metal center, with weaker π-backbonding from the metal to the P-C σ* orbitals.

| Molecular Electrostatic Potential (MEP) | A plot of the electrostatic potential on the electron density surface. | Shows a region of negative potential (red/yellow) around the phosphorus lone pair (in the free ligand), indicating its nucleophilic character. researchgate.net |

This table presents generalized findings for phosphine ligands based on methodologies applied to analogous systems. Specific values would require dedicated DFT calculations for this compound.

The strength of the bond between this compound and a metal center is a critical factor in its application in catalysis. DFT calculations can provide quantitative estimates of ligand binding and dissociation energies, which are essential for understanding catalyst stability and reactivity.

The bond dissociation energy (BDE) is the standard enthalpy change when a bond is cleaved homolytically. wikipedia.org In the context of metal complexes, computational chemists often calculate the ligand binding energy, which is the energy released upon the formation of the coordination bond. This value is typically calculated as the difference between the total energy of the complex and the sum of the energies of the free ligand and the metal fragment.

Studies on nickel complexes, for example, have used DFT to analyze and quantify Ni-X bond heterolysis energies (ΔGhet). acs.org These calculations reveal how the electronic properties of the ligand and the nature of the metal influence bond strength. For instance, DFT analysis has shown that the total orbital interaction energy for Ni-S bonding is significantly greater than for Ni-O bonding, which correlates with experimental bond energy differences. acs.org Similar computational approaches can be applied to determine the M-P bond energy for complexes of this compound. The calculations can predict the propensity for ligand dissociation in solution, a key step in many catalytic cycles. acs.org

Table 2: Illustrative Bond Dissociation Energies (BDEs) for Related Bonds

Interactive table

Bond Molecule BDE (kcal/mol) Note
C-H Ethane (CH₃CH₂-H) 101.1 A typical C-H bond strength. wikipedia.org
O-H Water (HO-H) 118.8 First O-H bond in water. wikipedia.org
Ni-Cl (IMes)Ni(Cp)(Cl) 7.2 (ΔGhet) Heterolytic bond dissociation Gibbs energy in DMSO. Indicates a predominantly intact bond. acs.org
Ni-Br (IMes)Ni(Cp)(Br) 5.5 (ΔGhet) Heterolytic bond dissociation Gibbs energy in DMSO. Shows limited dissociation. acs.org

This table provides context for the magnitude of bond energies. The ΔGhet values for Nickel-halide bonds illustrate how computational and experimental data can quantify ligand dissociation tendencies.

Reaction Mechanism Predictions and Validation

DFT calculations are a powerful tool for mapping out the entire course of a chemical reaction, from reactants to products. This allows for the validation of proposed mechanisms and the prediction of reaction outcomes, such as selectivity.

A potential energy surface (PES) is a mathematical or graphical representation of a system's energy as a function of its geometry. muni.cz For a chemical reaction, the PES maps the energy changes as reactants are converted into products, revealing the most likely reaction pathway. This pathway, known as the reaction coordinate, passes through energy minima corresponding to stable species (reactants, intermediates, products) and saddle points corresponding to transition states. libretexts.org

The process of mapping a PES computationally involves several key steps:

Geometry Optimization: The structures of all relevant species (reactants, intermediates, transition states, products) are optimized to find their lowest energy conformations.

Transition State (TS) Search: The geometry of the transition state, the highest energy point along the reaction coordinate, is located. This is a critical step, as the energy of the TS determines the reaction's activation energy.

Frequency Calculations: These are performed to characterize the optimized structures. Minima have all real (positive) vibrational frequencies, while a true transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products. nih.gov

This methodology has been successfully applied to study the mechanism of reactions like the acid-catalyzed synthesis of ethyl acetate (B1210297), a compound structurally related to the title compound. nih.govnih.gov Such studies can identify the rate-determining step of the reaction by finding the transition state with the highest energy barrier. nih.govnih.gov The generation of a PES provides a complete theoretical picture of the reaction mechanism. whiterose.ac.uk

When a reaction can lead to multiple products, such as regioisomers or enantiomers, DFT calculations can predict the selectivity by comparing the activation energies of the competing pathways. The pathway with the lower activation energy will be kinetically favored, leading to the major product. This predictive power is a significant advantage of computational chemistry in organic synthesis. rsc.org

Regioselectivity: In reactions like the addition of a molecule across a double bond, different orientations (e.g., Markovnikov vs. anti-Markovnikov) are possible. By calculating the transition state energies for both pathways, the preferred regiochemistry can be predicted. For example, in the palladium-catalyzed addition of ethyl phenylphosphinate to terminal alkynes, the choice of phosphine ligand was shown to control the regioselectivity. rsc.org DFT calculations can rationalize such observations by comparing the stabilities of the transition states leading to the different regioisomers.

Enantioselectivity: For asymmetric catalysis using chiral ligands, DFT is used to understand the origin of enantioselectivity. This involves building models of the transition states for the formation of both the (R) and (S) enantiomers. The difference in the calculated activation energies (ΔΔG‡) between the two diastereomeric transition states can be used to predict the enantiomeric excess (ee) of the reaction.

Table 3: Conceptual Framework for Predicting Selectivity via DFT

Interactive table

Competing Pathways Calculated Property Relationship to Selectivity
Regioisomer A vs. Regioisomer B Activation Energy (ΔG‡) of the transition state for each pathway. The pathway with the lower ΔG‡ is kinetically favored. A significant difference (ΔΔG‡) predicts high regioselectivity.

| Enantiomer (R) vs. Enantiomer (S) | Activation Energy (ΔG‡) of the diastereomeric transition states leading to each enantiomer. | The difference in activation energies (ΔΔG‡ = ΔG‡(major) - ΔG‡(minor)) correlates with the predicted enantiomeric ratio. |

This table outlines the theoretical basis for predicting reaction selectivity. The product distribution is determined by the relative free energies of the transition states, as described by the Curtin-Hammett principle.

Future Directions and Emerging Research Avenues

Development of Novel Chiral Derivatives of Ethyl (diphenylphosphino)acetate

The synthesis of chiral phosphine (B1218219) ligands is a cornerstone of asymmetric catalysis, enabling the production of enantiomerically pure compounds crucial for the pharmaceutical and agrochemical industries. nih.govnih.gov this compound serves as a valuable scaffold for the development of new chiral ligands. The core strategy involves introducing chirality either at the phosphorus atom (P-chiral ligands) or within the ligand's backbone.

One promising approach is the functionalization of the phenyl rings. Established methods like ortho-lithiation followed by reaction with a chiral electrophile can introduce stereogenic centers. Alternatively, the synthesis can start with pre-functionalized chiral precursors that are then assembled to form the final ligand. For example, synthetic strategies used to create complex chiral diphosphines like SYNPHOS involve steps such as Grignard reagent formation, phosphorylation, and intramolecular coupling, which could be adapted for derivatives of this compound. nih.gov

Another powerful strategy involves leveraging the ester functional group. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, (diphenylphosphino)acetic acid. This carboxylic acid group is a versatile handle for further derivatization. It can be coupled with a wide range of chiral amines or alcohols to generate a library of new chiral phosphine-amide or phosphine-ester ligands. This modular approach allows for the fine-tuning of steric and electronic properties to optimize performance in specific asymmetric transformations. Research has shown that even subtle changes in the ligand structure, such as the introduction of specific chiral backbones, can significantly enhance enantioselectivity in reactions like asymmetric hydrogenation. acs.org

Integration into Multi-component Catalytic Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. springernature.com The integration of this compound into multi-component catalytic systems represents a significant area of future research. Phosphine ligands are critical in many transition-metal-catalyzed MCRs, and derivatives of this compound could offer unique reactivity and selectivity.

The functional ester group is key to its integration. It can be modified to incorporate other catalytic functionalities, creating a bifunctional or "multi-tasking" ligand. For instance, the ester could be converted into a moiety that can participate in hydrogen bonding or act as a Brønsted base, working in concert with the metal-coordinated phosphine. Such a design could facilitate tandem or cascade reactions within a single pot.

Furthermore, this compound can be employed as a ligand in established MCRs. For example, in the palladium-catalyzed synthesis of dihydropyridines, phosphine ligands are known to influence the reaction outcome. springernature.com By tuning the electronic and steric properties of the phosphine through modifications on the phenyl rings or by changing the ester group, it may be possible to control the regioselectivity and stereoselectivity of complex MCRs. Research into related compounds, such as ethyl phenylphosphinate, has already demonstrated that the choice of phosphine ligand can dramatically switch the regioselectivity of addition reactions to alkynes. rsc.org

Application in Sustainable Chemistry and Green Synthesis Methodologies

The principles of green chemistry—reducing waste, using renewable resources, and employing safer solvents—are guiding the future of chemical synthesis. This compound and its derivatives are well-positioned to contribute significantly to this paradigm shift.

A primary application lies in aqueous-phase catalysis. Water is the ultimate green solvent, but many organometallic catalysts have poor water solubility and stability. By hydrolyzing the ester of this compound to the carboxylic acid, a water-soluble phosphine ligand can be generated, especially when neutralized to form a carboxylate salt. nih.govunimi.itresearchgate.netbcrec.id Such water-soluble phosphine-ligated metal complexes can catalyze reactions in water, simplifying product separation and catalyst recycling. acs.org

Another key green strategy is the immobilization of homogeneous catalysts onto solid supports. rsc.org This combines the high selectivity of homogeneous catalysts with the ease of handling of heterogeneous catalysts. The carboxylic acid derived from the hydrolysis of this compound provides an ideal anchor point for grafting the ligand onto solid supports like silica (B1680970), alumina, or polymers. rsc.org Once immobilized, the resulting catalyst can be easily filtered off from the reaction mixture and reused, reducing waste and cost. This approach is particularly valuable for reactions in sustainable solvents, including water.

Advanced Materials and Nanocatalysis Based on this compound

The development of new materials with tailored properties is a major driver of technological innovation. This compound can serve as a monomer or a functional building block for the creation of advanced polymers and nanomaterials.

The ester group allows for its incorporation into polymer chains. Through transesterification or after hydrolysis to the carboxylic acid, it can be copolymerized with diols or diamines to create polyesters or polyamides. The resulting polymers would have phosphine groups regularly spaced along the backbone, which can then be used to coordinate metal centers. These metallopolymers could function as recyclable catalysts or as materials with unique optical, electronic, or magnetic properties. Research has shown the synthesis of various functional polymers containing phosphorus, such as poly(dithiophosphate)s and polyphosphodiesters, highlighting the versatility of phosphorus-containing monomers. nih.govmdpi.com

In the realm of nanocatalysis, the phosphine group can act as a ligand to stabilize metal nanoparticles, preventing their aggregation and controlling their catalytic activity. The ester functionality provides a handle to attach the phosphine to a nanoparticle surface or a polymer support. For example, palladium nanoparticles supported on triphenylphosphine-functionalized polymers have been shown to be active and recyclable catalysts for carbonylation reactions. Similarly, this compound could be immobilized on supports to create robust nanocatalysts for a variety of chemical transformations.

Furthermore, the coordination of phosphine ligands to metal ions like copper(I) can lead to the formation of luminescent materials that are responsive to external stimuli such as heat or solvents, opening doors for applications in sensing and smart materials. rsc.org

Q & A

Q. What are the common synthetic routes for Ethyl (diphenylphosphino)acetate, and how can reaction conditions be optimized for yield?

this compound is typically synthesized via nucleophilic substitution or ligand-exchange reactions. A representative method involves reacting diphenylphosphine derivatives with ethyl haloacetates under inert atmospheres. For purification, liquid-liquid extraction with ethyl acetate is commonly employed to isolate the product from aqueous phases, followed by drying over sodium sulfate and solvent evaporation . Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of phosphine to haloacetate), using anhydrous solvents (e.g., THF or dioxane), and maintaining temperatures between 0–25°C to minimize side reactions. Yield improvements (up to 92%) are achieved via slow addition of reagents and inert gas purging to prevent oxidation .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should researchers monitor?

Key techniques include:

  • <sup>31</sup>P NMR : A singlet near δ 15–20 ppm confirms the presence of the phosphine moiety, with shifts indicating coordination to metals.
  • <sup>1</sup>H NMR : Ethyl ester protons appear as a quartet (δ ~4.1 ppm) and triplet (δ ~1.2 ppm). Aromatic protons from diphenyl groups resonate at δ 7.2–7.6 ppm.
  • IR Spectroscopy : Stretching frequencies for C=O (1720–1740 cm⁻¹) and P–C (650–750 cm⁻¹) validate ester and phosphine functionalities.
  • Mass Spectrometry (ESI) : Molecular ion peaks ([M+H]<sup>+</sup>) at m/z ~320–330 confirm molecular weight. Cross-check with elemental analysis (C, H, P) ensures purity .

Advanced Research Questions

Q. How does this compound facilitate CO2 insertion in palladium complexes, and what are the implications for catalytic applications?

The ligand’s ambidentate nature (phosphine and ester groups) enables reversible CO2 insertion into Pd(II) complexes, forming κ<sup>2</sup>-carboxylate intermediates. This mechanism is critical in catalytic lactone synthesis via telomerization of butadiene and CO2, achieving turnover numbers (TON) >500 . Researchers should monitor reaction kinetics using <sup>31</sup>P NMR to track ligand-metal coordination changes and employ gas chromatography (GC) to quantify CO2 uptake. Contradictions in reported TONs may arise from solvent polarity effects (e.g., dioxane vs. THF) or Pd precursor choice (e.g., Pd(OAc)2 vs. PdCl2) .

Q. In cross-coupling reactions, how does the choice of palladium catalyst influence the efficacy of this compound as a ligand?

The ligand’s performance depends on the Pd precursor’s oxidation state and counterion. For Suzuki-Miyaura couplings, Pd<sup>0</sup> catalysts (e.g., Pd2(dba)3) paired with Xantphos synergistically enhance activity, achieving >90% yields in aryl boronate couplings . In contrast, Pd<sup>II</sup> precursors (e.g., PdCl2) require in situ reduction, which may deactivate the phosphine ligand. Methodological best practices include:

  • Pre-mixing Pd and ligand in a 1:2 ratio to form active species.
  • Screening bases (e.g., K3PO4 vs. Cs2CO3) to optimize transmetallation.
  • Monitoring reaction progress via TLC (hexane:ethyl acetate = 4:1) .

Q. How can researchers address contradictions in reported catalytic activity data for this compound in CO2 activation?

Discrepancies often stem from:

  • Substrate Scope : Electron-deficient alkenes show higher reactivity than electron-rich analogs.
  • Reaction Setup : Batch vs. flow systems impact CO2 diffusion rates.
  • Additives : Lewis acids (e.g., Zn(OTf)2) may enhance CO2 insertion but complicate product isolation. To resolve conflicts, replicate experiments under standardized conditions (e.g., 1 atm CO2, 60°C) and use control reactions to isolate ligand-specific effects. Cross-validate using isotopic labeling (<sup>13</sup>CO2) to trace insertion pathways .

Methodological Best Practices

  • Purification : Use silica gel column chromatography (hexane:ethyl acetate gradient) to separate phosphine oxides, a common byproduct.
  • Handling : Store under argon at –20°C to prevent ligand oxidation .
  • Troubleshooting : If catalytic activity declines, check for Pd black formation (indicating ligand dissociation) via TEM .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.